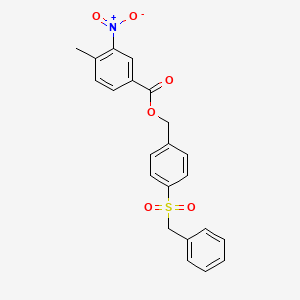![molecular formula C21H16BrN3O2 B3532393 N-[4-(1H-benzimidazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B3532393.png)
N-[4-(1H-benzimidazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide
Overview
Description
N-[4-(1H-benzimidazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide is a compound that belongs to the class of benzimidazole derivatives. . This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-benzimidazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide typically involves the condensation of 1,2-phenylenediamine with appropriate aldehydes or ketones, followed by further functionalization to introduce the bromine and methoxy groups . One common method involves the reaction of 1-(1H-benzimidazol-2-yl)-2-bromoethanone with 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-benzimidazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide undergoes various chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiparasitic activities.
Medicine: Potential therapeutic agent for the treatment of cancer, inflammation, and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-[4-(1H-benzimidazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in pathogens or cancer cells . The benzimidazole moiety is crucial for its binding affinity and biological activity .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(1H-benzimidazol-2-yl)phenyl]-1,3-thiazol-2-amine
- 1-(1H-benzimidazol-2-yl)-2-bromoethanone
- 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine
Uniqueness
N-[4-(1H-benzimidazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide stands out due to its unique combination of the benzimidazole core with bromine and methoxy substituents, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN3O2/c1-27-19-11-8-14(22)12-16(19)21(26)23-15-9-6-13(7-10-15)20-24-17-4-2-3-5-18(17)25-20/h2-12H,1H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCYEALOXXRAMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-2,3,4,5,6,7,8,9-octahydro-1H-carbazole](/img/structure/B3532329.png)
![(5E)-1-(2,3-dichlorophenyl)-5-[(5-methylfuran-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3532331.png)
![N-[4-(2-methoxyphenoxy)phenyl]-2-nitrobenzamide](/img/structure/B3532338.png)
![isopropyl 4-[({[3-(3-nitrophenyl)acryloyl]amino}carbonothioyl)amino]benzoate](/img/structure/B3532345.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-ethylphenyl)-4-piperidinecarboxamide](/img/structure/B3532349.png)
![N-cyclohexyl-N'-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]succinamide](/img/structure/B3532351.png)
![2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B3532354.png)
![2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B3532355.png)
![2-methyl-4-{4-methyl-3-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}-1(2H)-phthalazinone](/img/structure/B3532365.png)
![1-(5-chloro-2-methylphenyl)-4-{[1-(2,4-dichlorobenzoyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B3532380.png)
![3-bromo-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B3532388.png)
![N-(4-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}-2,5-DIMETHOXYPHENYL)BENZAMIDE](/img/structure/B3532398.png)

